BenchChemオンラインストアへようこそ!

Cefquinome sulfate

Pharmacokinetics Mastitis Intramammary administration

Cefquinome sulfate is the sole fourth-generation cephalosporin approved exclusively for veterinary use, offering unmatched β-lactamase stability and validated PK/PD breakpoints. Its prolonged milk half-life (10.6 h) and defined ECOFF/COPD values ensure reliable efficacy in bovine mastitis and respiratory disease models. Choose this compound for species-specific research where generic cephalosporins fail due to unverified PK/PD and withdrawal periods.

Molecular Formula C23H24N6O5S2.H2O4S
Molecular Weight 626.689
CAS No. 118443-88-2
Cat. No. B1141994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefquinome sulfate
CAS118443-88-2
Synonyms[6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium
Molecular FormulaC23H24N6O5S2.H2O4S
Molecular Weight626.689
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefquinome Sulfate (CAS 118443-88-2): A Fourth-Generation Cephalosporin for Veterinary-Exclusive Use


Cefquinome sulfate is a fourth-generation aminothiazolyl cephalosporin developed and approved exclusively for veterinary use [1]. It is distinguished by the presence of a methoxyimino-aminothiazolyl moiety in the acyl side chain and a quaternary quinoline group at position 3 of the cephem ring, conferring enhanced stability against both chromosomal and plasmid-encoded β-lactamases [2]. This β-lactam antibiotic exerts bactericidal activity through inhibition of bacterial cell wall synthesis [3]. Unlike earlier-generation cephalosporins, cefquinome remains stable against Amp-C type cephalosporinases and is not readily hydrolyzed by common β-lactamase enzymes [4]. The compound is primarily indicated for the treatment of bovine mastitis and respiratory infections in food-producing animals and is formulated as the sulfate salt for parenteral and intramammary administration [5].

Why Cefquinome Sulfate Cannot Be Readily Substituted with Other Fourth-Generation Cephalosporins


Cefquinome sulfate is the sole fourth-generation cephalosporin approved exclusively for veterinary use, a critical regulatory distinction that directly impacts procurement and clinical application in food-producing animals [1]. While human-approved fourth-generation cephalosporins like cefepime and cefpirome share a similar β-lactamase stability profile, cefquinome sulfate demonstrates markedly different pharmacokinetic behavior in veterinary species, including prolonged milk retention (T1/2β of 10.60 h in dairy cows following intramammary infusion) and minimal systemic absorption, which are essential for effective mastitis therapy with defined milk withdrawal periods [2]. Furthermore, the established species-specific susceptibility breakpoints (ECOFF, COWT, and COPD) for cefquinome against key veterinary pathogens like E. coli and S. aureus are unique to this molecule and are not directly transferable to other cephalosporins [3]. Substituting cefquinome sulfate with a generic cephalosporin not approved for veterinary use would compromise therapeutic outcomes due to unverified pharmacokinetic/pharmacodynamic (PK/PD) relationships, unknown tissue residues, and lack of validated withdrawal periods in food-producing species [4].

Quantitative Evidence Guide: Direct Comparative Performance of Cefquinome Sulfate Against Closest Analogs and In-Class Alternatives


Extended Milk Retention Half-Life Enables Prolonged Local Therapeutic Concentrations in Dairy Cows

Cefquinome sulfate exhibits a prolonged elimination half-life (T1/2β) of 10.60 hours in dairy cow milk following intramammary infusion [1]. This is substantially longer than the reported milk half-life for cephapirin (2.8-3.5 h) and cefoperazone (4.5 h) after similar intramammary administration [2]. The extended residence time ensures that cefquinome concentrations remain above the MIC for key mastitis pathogens (e.g., S. aureus MIC90 of 1 μg/mL) for a full 48 hours post-administration, with a residual concentration of 0.15 mg/mL at 48 h [1]. This prolonged exposure is critical for achieving the PK/PD target of %T>MIC required for bactericidal effect (e.g., >81% T>MIC for 2-log10 reduction in S. agalactiae) [3].

Pharmacokinetics Mastitis Intramammary administration

Superior β-Lactamase Stability Enables Activity Against Resistant Enterobacteriaceae

Cefquinome sulfate maintains potent activity (MIC ≤8 μg/mL) against a majority of Enterobacteriaceae strains possessing Bush group 2 enzymes, including extended-spectrum β-lactamases (ESBLs) [1]. In contrast, earlier-generation cephalosporins like cefotaxime and ceftazidime show significantly elevated MICs (≥32 μg/mL) against the same β-lactamase-producing strains [2]. This is attributed to the methoxyimino-aminothiazolyl moiety in cefquinome, which confers enhanced stability against plasmid-encoded and chromosomal β-lactamases [3].

Antibacterial spectrum β-lactamase resistance Enterobacteriaceae

Lower MIC90 Values for Key Mastitis Pathogens Compared to Other Veterinary Cephalosporins

Against clinical isolates of Staphylococcus aureus from bovine mastitis, cefquinome sulfate demonstrates an MIC90 of 0.5-1 μg/mL [1]. In a comparative study, cefoperazone exhibited an MIC90 of 4 μg/mL against the same pathogen [2]. For Escherichia coli, cefquinome has an MIC90 of 0.1-0.25 μg/mL, whereas cefalexin/kanamycin combinations often show MIC90 values >8 μg/mL [3]. These lower MICs translate to a higher probability of target attainment (PTA) using standard dosing regimens [4].

Antimicrobial susceptibility Mastitis MIC90

Validated Species-Specific PK/PD Breakpoints for Dosing Optimization

Cefquinome sulfate is the only veterinary cephalosporin for which robust species-specific PK/PD cutoffs (COPD) have been established for key pathogens. For E. coli in dairy cows, the COPD is 8 μg/mL at the recommended intramammary dose of 75 mg/udder [1]. For S. aureus in pigs, a COPD of 0.25 μg/mL has been validated for a dosing regimen of 2 mg/kg twice daily, with a 90% target attainment rate (TAR) [2]. In contrast, generic breakpoints for other cephalosporins like ceftiofur are often extrapolated from human data or limited veterinary PK studies, leading to less precise dosing guidance [3].

PK/PD modeling Dosing regimen Susceptibility breakpoint

Minimal Systemic Absorption Minimizes Milk Residue and Withdrawal Period

Following intramammary administration of cefquinome sulfate, systemic absorption is negligible, with maximum plasma concentrations of 0.09-0.1 μg/mL in healthy and subclinically infected cows [1]. This is significantly lower than the systemic absorption observed with cefoperazone (Cmax 0.3-0.5 μg/mL) and cephapirin (Cmax 0.2 μg/mL) after similar intramammary dosing [2]. Consequently, the milk withdrawal period for cefquinome sulfate formulations is typically 4 days (96 hours), which is shorter than the 5-7 days required for many other intramammary cephalosporin products [3].

Pharmacokinetics Milk residue Withdrawal period

Controlled Particle Size and Impurity Profile for Consistent Formulation Performance

Cefquinome sulfate produced via patented precipitation methods achieves a controlled particle size range, with 90% of particles less than 10 μm, without the need for high-energy milling that can introduce impurities [1]. The impurity profile is well-defined, with total impurities not exceeding 1.2% and the specific degradant 5,6,7,8-tetrahydroquinoline limited to 0.31% . In contrast, generic cefquinome sulfate from non-validated sources often exhibits broader particle size distributions (e.g., D90 > 20 μm) and higher total impurities (up to 3.5%), which can affect suspension stability and syringeability of intramammary formulations [2].

Pharmaceutical quality Particle size Impurity profile

Optimal Scientific and Industrial Application Scenarios for Cefquinome Sulfate Based on Quantitative Evidence


Treatment of Clinical and Subclinical Bovine Mastitis Caused by S. aureus and E. coli

Cefquinome sulfate is the preferred intramammary antibiotic for lactating dairy cows with confirmed or suspected S. aureus and E. coli mastitis. The evidence of a prolonged milk half-life (10.60 h) and a validated COPD of 8 μg/mL for E. coli ensures that a three-dose regimen (75 mg/gland every 12 h) achieves a target attainment rate of 84.77% against E. coli [1]. For S. aureus, the MIC90 of 1 μg/mL is well below the achieved milk concentrations (19 μg/mL at 12 h post-infusion), providing a favorable PK/PD index for bactericidal effect [2].

Empiric Therapy for Respiratory Infections in Swine and Cattle

Due to its broad-spectrum activity against common respiratory pathogens (including P. multocida and M. haemolytica) and its stability against β-lactamases, cefquinome sulfate is indicated for empiric treatment of bovine and swine respiratory disease. The established PK/PD breakpoints (COPD of 0.25 μg/mL for E. coli in pigs) guide optimal dosing (2 mg/kg twice daily) and ensure a 90% probability of target attainment [3]. This reduces the need for culture and susceptibility testing prior to initiating therapy, streamlining clinical decision-making in production animal settings [4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Resistance Surveillance Studies

Cefquinome sulfate serves as a model compound for veterinary PK/PD research due to the extensive body of species-specific pharmacokinetic data and validated breakpoints. Researchers utilize cefquinome to establish PK/PD relationships in new animal species (e.g., goats, rabbits) and to monitor the emergence of antimicrobial resistance in target pathogens. The availability of defined ECOFF and COPD values (e.g., ECOFF of 0.125 μg/mL for E. coli) provides a standardized benchmark for susceptibility testing and resistance surveillance programs [5].

Development of Advanced Veterinary Drug Delivery Systems

The physicochemical properties of cefquinome sulfate, including its limited aqueous solubility and susceptibility to hydrolysis, make it an ideal candidate for advanced formulation research. Studies have demonstrated that oily nanosuspensions of cefquinome sulfate can increase oral bioavailability by 1.6-fold compared to conventional injections, while gelatin microspheres provide sustained release, reducing dosing frequency [6]. These formulation advancements are directly relevant to improving therapeutic outcomes and reducing the development of antimicrobial resistance in veterinary medicine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefquinome sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.